The compound is identified by the CAS number 195727-26-5 and is commercially available from various suppliers, including Alfa Chemistry and Santa Cruz Biotechnology. It is primarily used in scientific research related to biochemistry and molecular biology, particularly in the synthesis of modified nucleotides and nucleosides .
The synthesis of 2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine typically involves several key steps:
Technical parameters such as reaction temperatures, times, and solvent systems are critical to optimize yields and purity.
The molecular structure of 2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine can be described as follows:
The compound's structure can be visualized through molecular modeling software, which provides insights into its three-dimensional conformation and potential interactions with biological targets.
2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine participates in various chemical reactions:
These reactions are essential for synthesizing more complex biomolecules and studying their biological activities.
The mechanism of action for 2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine primarily revolves around its role as a nucleoside analog:
This mechanism makes it valuable in research aimed at understanding nucleic acid metabolism and developing antiviral or anticancer therapies.
The physical and chemical properties of 2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine include:
These properties are crucial for handling and application in laboratory settings.
The applications of 2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine are diverse:
This compound's unique properties enable it to serve as an essential tool in various biochemical applications, contributing significantly to advancements in molecular biology and medicinal chemistry.
The systematic IUPAC name, 9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine, provides a complete topological blueprint of the molecule. This name explicitly defines:
The molecular formula C₂₈H₅₄ClN₅O₄Si₃ confirms the atomic composition, with a calculated molecular mass of 644.47 g/mol [1] [2]. This formula reflects the extensive incorporation of silicon-based protecting groups, which constitute approximately 65% of the total molecular weight. The CAS registry number 195727-26-5 provides a unique identifier essential for precise chemical tracking and regulatory compliance [1].
Table 1: Molecular Characteristics of 2-Chloro-2',3',5'-tris-O-TBDMS-adenosine
Property | Value |
---|---|
IUPAC Name | 9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine |
Molecular Formula | C₂₈H₅₄ClN₅O₄Si₃ |
Molecular Weight | 644.47 g/mol |
CAS Registry Number | 195727-26-5 |
Purity Specifications | ≥95% (HPLC) for research applications |
The ribose moiety adopts the β-D-ribo configuration with defined stereochemistry at each chiral center, specifically the (2R,3R,4R,5R) configuration. This stereochemical precision ensures proper spatial orientation for:
The TBDMS groups serve as steric barriers with strategic advantages:
The 2-chloro substitution on the adenine ring significantly alters electronic properties:
This specific functionalization creates a multifunctional building block where the reactive sites are temporarily masked, enabling controlled sequential derivatization during automated oligonucleotide synthesis or solution-phase reactions [1] [6].
The development of hydroxyl-protecting groups represents a critical chapter in nucleoside chemistry:
Early Protecting Groups (Pre-1980s): Initial approaches utilized acetyl and benzoyl groups, which suffered from side reactions during deprotection, particularly β-elimination at the glycosidic bond and base modification. These limitations hampered the synthesis of longer oligonucleotides due to accumulation of side products [6].
Silyl Group Revolution (1980s): The introduction of trialkylsilyl protectors addressed stability and selectivity challenges. Among these, the tert-butyldimethylsilyl (TBDMS) group emerged as superior due to:
Table 2: Evolution of Hydroxyl Protecting Groups in Nucleoside Chemistry
Era | Protecting Group | Advantages | Limitations |
---|---|---|---|
1960s-1970s | Acetyl (Ac) | Low cost; easy introduction | Base sensitivity; migration issues |
Benzoyl (Bz) | Improved stability | Harsh deprotection conditions | |
1980s | Trityl (Tr) | Orthogonal deprotection | Acid-labile; steric bulk issues |
1980s-Present | tert-Butyldimethylsilyl (TBDMS) | Orthogonal to trityl; mild removal | Potential overprotection challenges |
1990s-Present | Tris-O-TBDMS | Comprehensive protection; ideal for sensitive nucleosides | High molecular weight; cost considerations |
This compound has enabled critical innovations in synthetic nucleic acid technologies:
The compound represents a sophisticated solution to the competing demands of stability during synthesis and facile deprotection post-assembly. Its development directly enabled the reliable production of modified oligonucleotides for therapeutic applications, where precise control over nucleoside structure is paramount for biological activity [1] [6].
Table 3: Applications in Oligonucleotide Synthesis
Application Domain | Role of Compound | Resulting Advantage |
---|---|---|
Solid-Phase Synthesis | Protected phosphoramidite monomer | High coupling efficiency (>99%) |
RNA Therapeutic Production | Precursor for 2-chloro-modified adenosine residues | Enhanced target binding; metabolic stability |
Fluorescent Probe Synthesis | Selective deprotection for conjugation chemistry | Site-specific labeling without side reactions |
Nucleoside Analog Libraries | Building block for combinatorial chemistry | Diverse adenosine derivatives from single precursor |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7